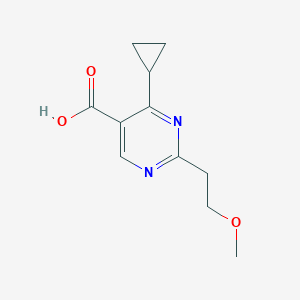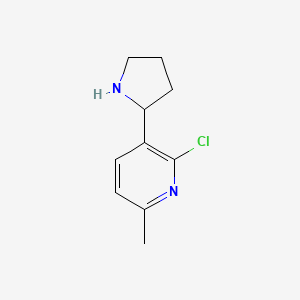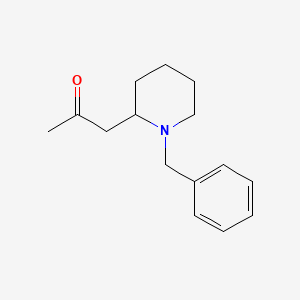
(1-Boc-2-methyl-2-piperazinyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Boc-2-methyl-2-piperazinyl)methanol is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring, a methyl group at the 2-position, and a methanol group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Boc-2-methyl-2-piperazinyl)methanol typically involves the protection of the piperazine nitrogen with a Boc group, followed by the introduction of a methyl group at the 2-position and a methanol group. One common method involves the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Boc-2-methyl-2-piperazinyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of free amines and their subsequent derivatives.
Aplicaciones Científicas De Investigación
(1-Boc-2-methyl-2-piperazinyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Boc-2-methyl-2-piperazinyl)methanol depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, while the methanol group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler structure without the Boc and methanol groups.
(1-Boc-4-methylpiperazinyl)methanol: Similar structure but with the methyl group at the 4-position.
(1-Boc-2-ethyl-2-piperazinyl)methanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1-Boc-2-methyl-2-piperazinyl)methanol is unique due to the specific positioning of the Boc, methyl, and methanol groups, which confer distinct reactivity and properties. This makes it a valuable compound for targeted synthetic applications and research.
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl 2-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-5-12-7-11(13,4)8-14/h12,14H,5-8H2,1-4H3 |
Clave InChI |
LNUIASNXGGTVLG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCN1C(=O)OC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
![tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)





![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)



